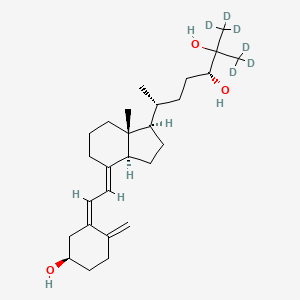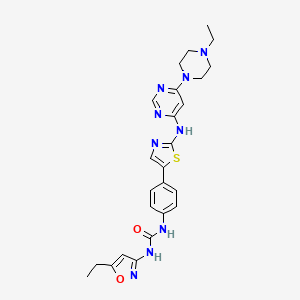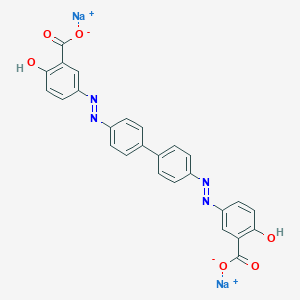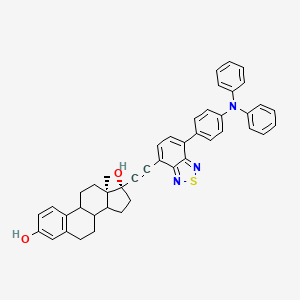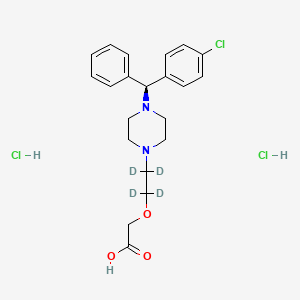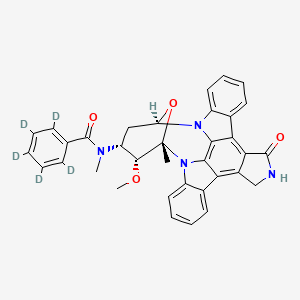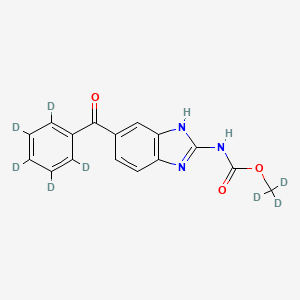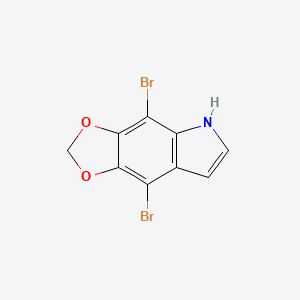
Amakusamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Amakusamine can be synthesized through a series of reactions involving the bromination of indole derivatives. The synthetic route typically involves the following steps:
Bromination: Indole is brominated using bromine in the presence of a suitable solvent.
Methylenedioxy Formation: The brominated indole is then reacted with methylenedioxy reagents to form the final compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Large-scale Bromination: Conducted in industrial reactors with controlled temperature and pressure.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: Amakusamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Amakusamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on cellular processes, particularly in osteoclast formation.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related diseases.
Industry: Utilized in the development of new drugs and chemical products .
作用机制
Amakusamine exerts its effects by inhibiting the receptor activator of nuclear factor-kB ligand (RANKL)-induced formation of multinuclear osteoclasts. It achieves this by suppressing the expression of Nfatc1, a key transcription factor involved in osteoclast differentiation . The molecular targets and pathways involved include the RANKL signaling pathway and downstream effectors .
相似化合物的比较
Brominated Indole Derivatives: Compounds with similar bromination patterns.
Methylenedioxy Compounds: Compounds with methylenedioxy functional groups.
Amakusamine stands out due to its unique combination of structural features and biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C9H5Br2NO2 |
|---|---|
分子量 |
318.95 g/mol |
IUPAC 名称 |
4,8-dibromo-5H-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C9H5Br2NO2/c10-5-4-1-2-12-7(4)6(11)9-8(5)13-3-14-9/h1-2,12H,3H2 |
InChI 键 |
QLFRWAZASAPKSB-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(C3=C(C(=C2O1)Br)NC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


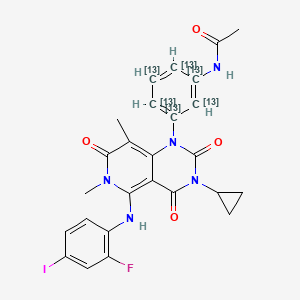
![disodium;[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B12423278.png)
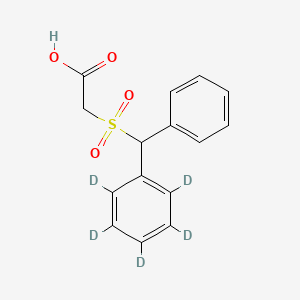

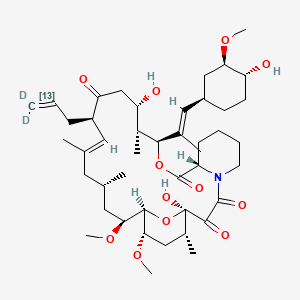

![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
